4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Overview
Description
2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one core, followed by the introduction of the indene and methoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: It may have applications in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
- 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-METHYLACETAMIDE
- 5-(2,3-Dihydro-1H-inden-5-yloxy)-2-furoic acid
Uniqueness
What sets 2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness could translate to distinct chemical reactivity, biological activity, or physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N3O3S/c1-13-10-20(27(28,29)30)31-26-21(13)22-23(37-26)25(34)33-24(32-22)16-7-9-18(35-2)19(12-16)36-17-8-6-14-4-3-5-15(14)11-17/h6-12,24,32H,3-5H2,1-2H3,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYIZZGEIZDYHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(N3)C4=CC(=C(C=C4)OC)OC5=CC6=C(CCC6)C=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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